molecular formula C12H20FNO3 B11776943 (4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11776943
M. Wt: 245.29 g/mol
InChI Key: STIUCAGGJKFTET-SKDRFNHKSA-N
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Description

(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. The presence of these functional groups contributes to its potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[35]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to streamline the process and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of (4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the progression of certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the fluorine atom and tert-butyl ester group, which enhance its stability and biological activity. These features distinguish it from other spirocyclic compounds and contribute to its potential as a valuable research tool and therapeutic agent .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl (4S,5R)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3/t9-,12+/m1/s1

InChI Key

STIUCAGGJKFTET-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(CCO2)[C@@H](C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F

Origin of Product

United States

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